molecular formula C13H20O2 B12621274 1-(2-iso-Butoxy-5-methylphenyl)ethanol CAS No. 1048917-91-4

1-(2-iso-Butoxy-5-methylphenyl)ethanol

Katalognummer: B12621274
CAS-Nummer: 1048917-91-4
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: SMYNNNCRCAGTRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-iso-Butoxy-5-methylphenyl)ethanol is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.3 g/mol . This compound is characterized by the presence of an isobutoxy group and a methyl group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(2-iso-Butoxy-5-methylphenyl)ethanol typically involves the reaction of 2-isobutoxy-5-methylphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-iso-Butoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-iso-Butoxy-5-methylphenyl)ethanol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-iso-Butoxy-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-iso-Butoxy-5-methylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(2-Butoxy-5-methylphenyl)ethanol: Similar structure but with a butoxy group instead of an isobutoxy group.

    1-(2-iso-Butoxy-4-methylphenyl)ethanol: Similar structure but with the methyl group in a different position on the phenyl ring.

    1-(2-iso-Butoxy-5-ethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Eigenschaften

CAS-Nummer

1048917-91-4

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O2/c1-9(2)8-15-13-6-5-10(3)7-12(13)11(4)14/h5-7,9,11,14H,8H2,1-4H3

InChI-Schlüssel

SMYNNNCRCAGTRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(C)C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.